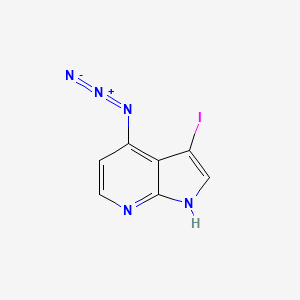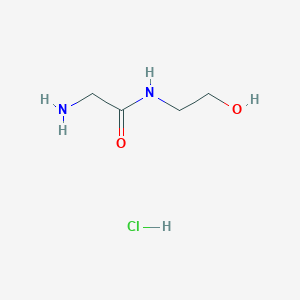![molecular formula C8H4BrF3N2 B1525300 3-溴-6-(三氟甲基)-1H-吡咯并[3,2-c]吡啶 CAS No. 1190315-61-7](/img/structure/B1525300.png)
3-溴-6-(三氟甲基)-1H-吡咯并[3,2-c]吡啶
描述
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 6-position
科学研究应用
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
生化分析
Biochemical Properties
3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine has been found to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of action of 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and proteins, leading to changes in their activity. For example, 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine have been observed to change over time. This compound exhibits stability under certain conditions, but it can undergo degradation under others. The stability and degradation of 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to cumulative changes in cellular processes, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can result in toxic or adverse effects, such as cellular toxicity and organ damage .
Metabolic Pathways
3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can inhibit or activate enzymes involved in the metabolism of lipids, carbohydrates, and amino acids, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-c]pyridine ring.
Cross-Coupling Reactions: As mentioned earlier, Suzuki–Miyaura cross-coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid or ester.
Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
作用机制
The mechanism by which 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
相似化合物的比较
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
- 2-Bromo-6-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern on the pyrrolo[3,2-c]pyridine core. The presence of both a bromine atom and a trifluoromethyl group imparts distinct chemical properties, such as increased reactivity in cross-coupling reactions and potential biological activity .
属性
IUPAC Name |
3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-13-6-1-7(8(10,11)12)14-2-4(5)6/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBFXIPUSOWQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(F)(F)F)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214950 | |
| Record name | 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-61-7 | |
| Record name | 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




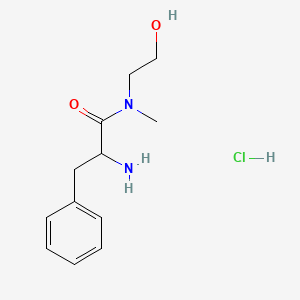
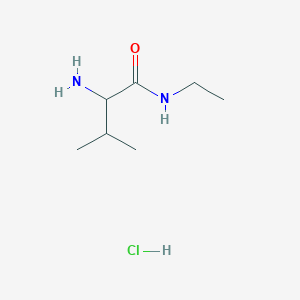

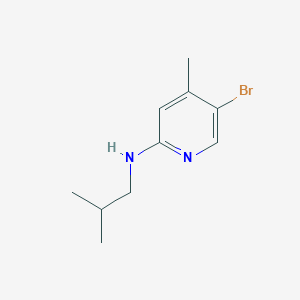
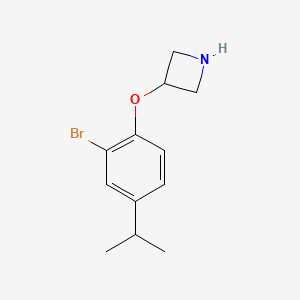
![6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1525228.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)
![3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525236.png)
![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1525237.png)
![1H-pyrrolo[2,3-c]pyridin-4-amine](/img/structure/B1525238.png)
